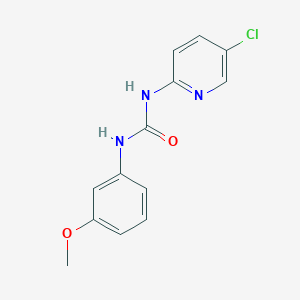
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea, also known as IMI herbicide, is an important agrochemical widely used for weed control in agriculture. It was first introduced in the 1970s and since then it has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
作用機序
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide inhibits the activity of AHAS by binding to its catalytic subunit, thereby preventing the formation of the enzyme-substrate complex. This leads to the accumulation of toxic intermediates such as keto acids and aldehydes, which disrupt cellular metabolism and ultimately lead to the death of the plant. The mechanism of action of N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been extensively studied using biochemical, genetic, and structural approaches.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of branched-chain amino acids, which are essential for protein synthesis and plant growth. This leads to the accumulation of toxic intermediates such as keto acids and aldehydes, which disrupt cellular metabolism and ultimately lead to the death of the plant. N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide also affects the photosynthetic apparatus of plants, leading to a decrease in chlorophyll content and photosynthetic efficiency.
実験室実験の利点と制限
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has several advantages for use in lab experiments. It is highly effective and selective, making it a valuable tool for weed control studies. It is also readily available and relatively inexpensive. However, N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has some limitations for use in lab experiments. It is toxic and must be handled with care. It also has a relatively short half-life in soil, which may limit its effectiveness in field studies.
将来の方向性
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide. One area of interest is the development of new herbicides with improved efficacy and selectivity. Another area of interest is the study of the mode of action of N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide in non-target organisms, such as bacteria and fungi. Additionally, there is interest in the development of herbicide-resistant crops that can be used in conjunction with N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide for effective weed control. Finally, there is interest in the development of sustainable weed control strategies that minimize the use of herbicides and promote the use of alternative methods such as crop rotation and intercropping.
Conclusion:
In conclusion, N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide is an important agrochemical widely used for weed control in agriculture. It has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions. N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide inhibits the biosynthesis of branched-chain amino acids in plants by inhibiting the activity of AHAS, a key enzyme in the biosynthesis pathway. It has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide, including the development of new herbicides, the study of its mode of action in non-target organisms, and the development of sustainable weed control strategies.
合成法
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide can be synthesized by reacting 5-chloro-2-pyridinylamine with 3-methoxyaniline in the presence of a suitable coupling agent such as carbonyldiimidazole. The resulting product is then treated with urea and a catalytic amount of acid to obtain N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea. The synthesis of N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been extensively studied and optimized for industrial-scale production.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide has been widely used for weed control in agriculture due to its high efficacy and selectivity. It has been extensively studied for its mode of action and biochemical and physiological effects on plants. N-(5-chloro-2-pyridinyl)-N'-(3-methoxyphenyl)urea herbicide inhibits the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants by inhibiting the activity of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis pathway. This leads to the accumulation of toxic intermediates and ultimately results in the death of the plant.
特性
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-11-4-2-3-10(7-11)16-13(18)17-12-6-5-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTYGWYPXDGHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(3-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2-pyrrolidin-1-ylpropanamide](/img/structure/B5300815.png)
![N,N-diethyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5300817.png)
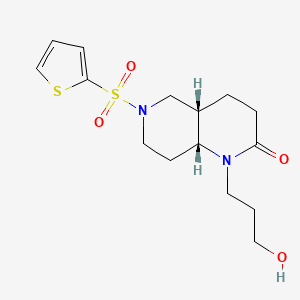
![5-{[(4-methylpentyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5300823.png)
![4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide](/img/structure/B5300830.png)
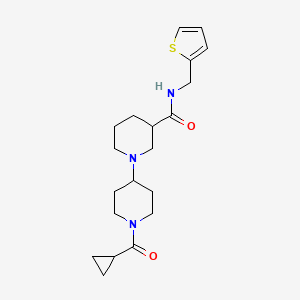
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5300855.png)
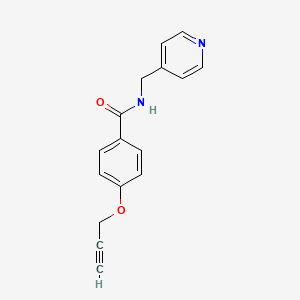
![N-benzyl-2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5300865.png)
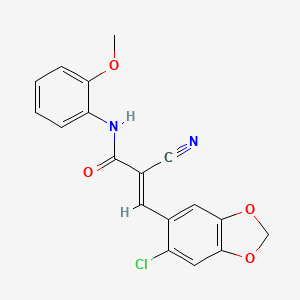
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B5300895.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)